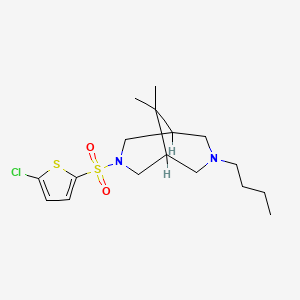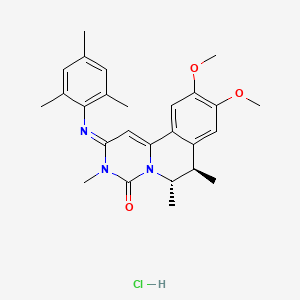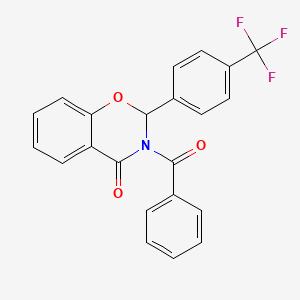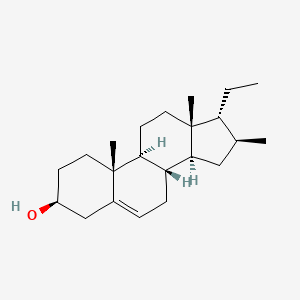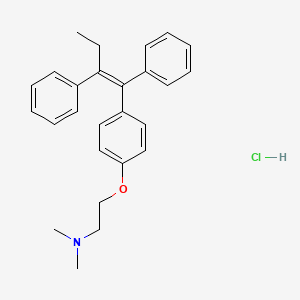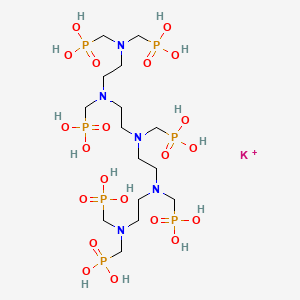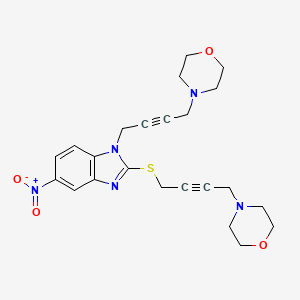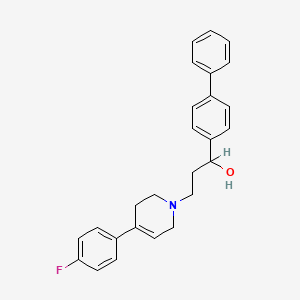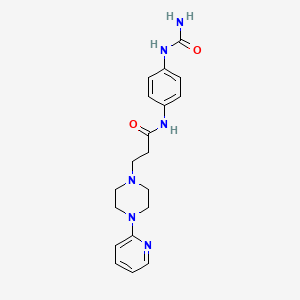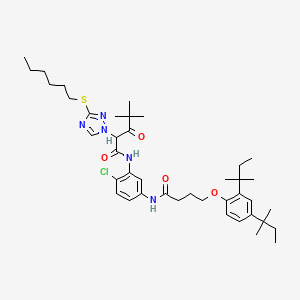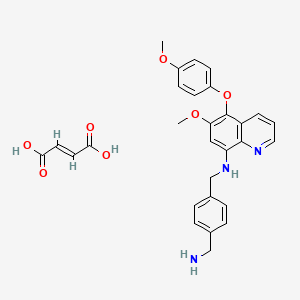
((4-(Aminomethyl)phenyl)methyl)(6-methoxy-5-(4-methoxyphenoxy)(8-quinolyl))amine, (1E)ethene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC290954: is a biochemical compound with the chemical formula C29H29N3O7 It is primarily used for research purposes and is not intended for human or veterinary use
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC290954 involves multiple steps, including the formation of an oil-in-water emulsion, resulting in the production of nanospheres. The process begins with the formation of an oil-in-water emulsion, followed by solvent evaporation . The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of NSC290954 is typically carried out through custom synthesis. Due to its complex structure, the production process is time-consuming and requires specialized equipment and expertise. The compound is usually synthesized in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: NSC290954 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize NSC290954.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
NSC290954 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and nanotechnology applications
Mechanism of Action
The mechanism of action of NSC290954 involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activities and protein interactions, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that NSC290954 may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
NSC290954 can be compared with other similar compounds based on its structure and applications. Some similar compounds include:
NSC290955: Shares a similar chemical structure but differs in its functional groups, leading to distinct biological activities.
NSC290956: Another related compound with variations in its molecular structure, resulting in different chemical properties and applications.
Uniqueness: NSC290954 is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable for various research applications, from chemistry to medicine .
Properties
CAS No. |
61895-52-1 |
|---|---|
Molecular Formula |
C29H29N3O7 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
N-[[4-(aminomethyl)phenyl]methyl]-6-methoxy-5-(4-methoxyphenoxy)quinolin-8-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C25H25N3O3.C4H4O4/c1-29-19-9-11-20(12-10-19)31-25-21-4-3-13-27-24(21)22(14-23(25)30-2)28-16-18-7-5-17(15-26)6-8-18;5-3(6)1-2-4(7)8/h3-14,28H,15-16,26H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
PHTXWHVZQKYWJJ-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)NCC4=CC=C(C=C4)CN)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)NCC4=CC=C(C=C4)CN)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


